N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
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Overview
Description
N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Benzothiazole Core: This can be achieved through the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Isoxazole Ring: This involves the cyclization of an appropriate precursor, such as a β-keto ester, with hydroxylamine.
Coupling Reactions: The final step involves coupling the benzothiazole and isoxazole moieties through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing continuous flow techniques and automated synthesis platforms .
Chemical Reactions Analysis
N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide . Major products formed from these reactions depend on the specific conditions and reagents used, but can include various substituted derivatives of the parent compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to:
Inhibit Enzyme Activity: It inhibits the activity of certain enzymes, such as cyclooxygenase (COX), which are involved in inflammation and pain pathways.
Induce Apoptosis: The compound can induce apoptosis in cancer cells by altering the balance of key mitochondrial proteins, such as Bcl-2 and Bax, leading to the activation of caspases.
Modulate Signaling Pathways: It affects various signaling pathways involved in cell proliferation, migration, and survival, contributing to its anticancer and anti-inflammatory effects.
Comparison with Similar Compounds
N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide can be compared with other benzothiazole derivatives, such as:
N-(6-chlorobenzo[d]thiazol-2-yl)-acetamide: This compound also exhibits anticancer and anti-inflammatory activities but differs in its substitution pattern and specific biological targets.
N-(6-methoxybenzo[d]thiazol-2-yl)-acetamide: Similar to the fluorinated derivative, this compound has shown potential in biological assays but with different potency and selectivity profiles.
N-(6-thiocyanatobenzo[d]thiazol-2-yl)-acetamide: This compound has been studied for its antimicrobial properties and differs in its functional groups and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the combination of benzothiazole and isoxazole moieties, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2S/c1-12-9-16(25-22-12)18(24)23(11-13-5-3-2-4-6-13)19-21-15-8-7-14(20)10-17(15)26-19/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYLPYBGAAZTRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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